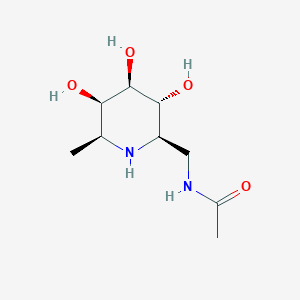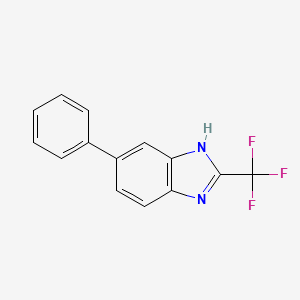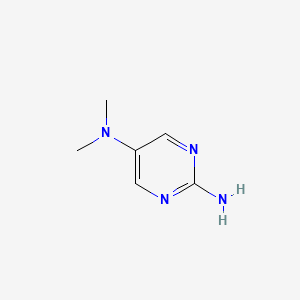
N5,N5-Dimethylpyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5,N5-Dimethylpyrimidine-2,5-diamine is a chemical compound with the molecular formula C7H11N3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyrimidine ring structure, which is substituted with two methyl groups and two amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N5,N5-Dimethylpyrimidine-2,5-diamine involves the reaction of 2-amino-5-dimethylaminopyridine with dimethylacetamide under basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N5,N5-Dimethylpyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in alcohol or ether solvents.
Substitution: Halogenated compounds; reactions may require a base such as sodium hydroxide.
Major Products Formed
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N5,N5-Dimethylpyrimidine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N5,N5-Dimethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-dimethylaminopyridine
- N3,N3-Dimethylpyridine-3,6-diamine
- 5-Dimethylamino-2-aminopyridine
Uniqueness
N5,N5-Dimethylpyrimidine-2,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
73418-85-6 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-N,5-N-dimethylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-10(2)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9) |
InChI Key |
JUSOFUJWEWGZFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


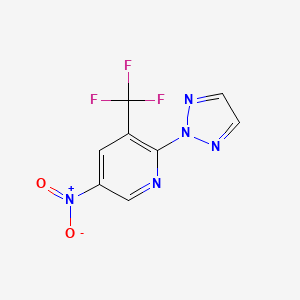
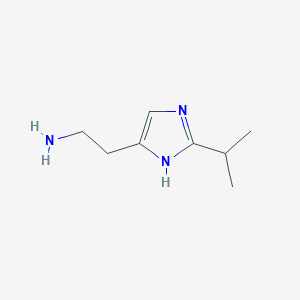
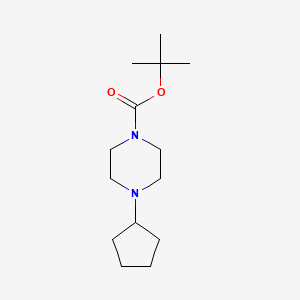
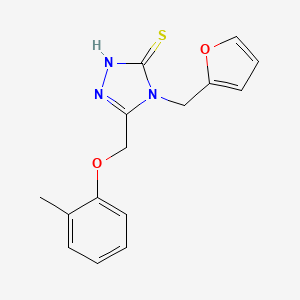
![(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11767448.png)
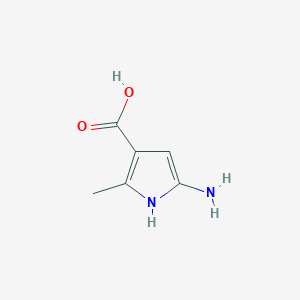
![8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11767462.png)
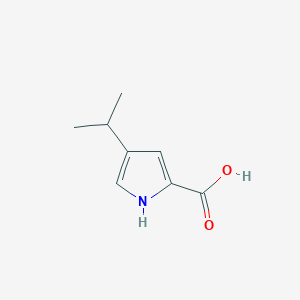
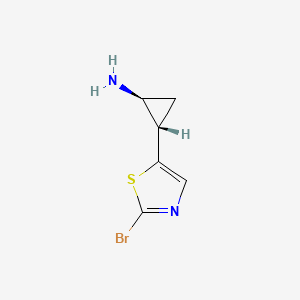
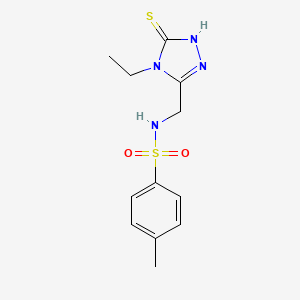
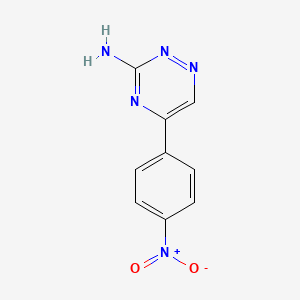
![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)
